2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS 21230-48-8 chemical properties and safety data
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS 21230-48-8 chemical properties and safety data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, it belongs to a class of molecules recognized as purine analogs, which are fundamental in developing targeted therapeutics.[1] The versatility of this scaffold allows for extensive chemical modification, leading to compounds that interact with a wide array of biological targets, particularly protein kinases.[2][3][4][5] This document will delve into the core chemical properties, synthesis, biological significance, and safety protocols associated with this compound, offering field-proven insights for its application in research and drug discovery.
Core Molecular Characteristics
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a fused heterocyclic system where a pyrazole ring is fused to a pyrimidine ring. The pyrazolo[3,4-d]pyrimidine core is isomeric with naturally occurring purines, which forms the basis for its diverse biological activities.[1] This structural analogy allows it to function as an antimetabolite in purine biochemical pathways and serve as a privileged scaffold for designing enzyme inhibitors.[6]
Physicochemical Properties
| Property | Predicted Value / Information | Significance in Drug Development |
| CAS Number | 21230-48-8 | Unambiguous identification. |
| Molecular Formula | C₆H₇N₅ | Determines molecular weight and elemental composition. |
| Molecular Weight | 149.16 g/mol | Influences diffusion, bioavailability, and formulation. |
| IUPAC Name | 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | Standardized chemical nomenclature. |
| Appearance | Likely a white to off-white solid. | Basic quality control parameter. |
| Solubility | Predicted to have low aqueous solubility but soluble in organic solvents like DMSO and ethanol. | Critical for formulation, in vitro assay design, and bioavailability. Poor water solubility is a common trait for this class.[2][3] |
| pKa | The amine and pyrazole/pyrimidine nitrogens confer basic properties. | Affects solubility at different pH values (e.g., in the gastrointestinal tract) and ability to form salts. |
| LogP | Predicted to be moderately lipophilic. | Impacts membrane permeability, protein binding, and metabolism. |
Synthesis and Chemical Reactivity
The synthesis of pyrazolo[3,4-d]pyrimidines is well-established, typically involving the construction of a substituted aminopyrazole ring followed by cyclization to form the fused pyrimidine ring.
General Synthetic Strategy
A common and versatile route begins with a 5-amino-4-cyanopyrazole precursor. This intermediate can be reacted with various reagents to build the pyrimidine ring.[6] A plausible pathway for synthesizing the title compound is outlined below.
Caption: Generalized synthetic workflow for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established literature for similar compounds.[1][6] Researchers should optimize conditions for specific laboratory settings.
Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
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To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Cool the mixture and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the aminopyrazole intermediate.
Step 2: Synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
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A mixture of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess, acting as both reagent and solvent) is heated to reflux (approx. 180-190 °C).
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The reaction is maintained at reflux for 6-8 hours.
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After cooling, the reaction mixture is poured into water.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Reactivity
The amine group at the C4 position is a key site for further functionalization. It can undergo reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to generate a library of derivatives. This chemical tractability is a cornerstone of its utility in medicinal chemistry, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[4][7]
Biological Activity and Therapeutic Potential
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern drug discovery, primarily due to its role as a "hinge-binding" motif in protein kinase inhibitors.[5]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[8] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The scaffold mimics the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the scaffold then determine the selectivity and potency against specific kinases.
Caption: ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine derivatives.
Therapeutic Applications
-
Oncology: This class of compounds has shown significant promise as anticancer agents.[8][9] Derivatives have been developed as potent inhibitors of kinases that are critical for cancer cell growth and survival, such as Src, Abl, and VEGFR-2.[4][9][10][11] They have been evaluated in various cancer models, including glioblastoma and leukemia.[2][3][11]
-
Inflammation and Immunology: Given the role of kinases in immune cell signaling, pyrazolo[3,4-d]pyrimidines have been investigated for anti-inflammatory properties.[6]
-
Other CNS Applications: Some derivatives have been explored as antagonists for adenosine receptors, suggesting potential utility as cognitive enhancers or for treating dementia.[1]
Analytical Characterization
The identity and purity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine should be confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[6]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H bonds (amine group) and C=N/C=C bonds within the aromatic rings.[6][10]
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound, while TLC is useful for monitoring reaction progress.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for CAS 21230-48-8 is not widely published, a conservative approach to safety based on the general hazards of bioactive small molecules and related heterocyclic compounds is mandatory.[12][13][14][15][16]
Hazard Identification (Anticipated)
| Hazard | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin (Category 4/5).[12][13] | Avoid ingestion, inhalation of dust, and direct skin contact. |
| Skin Irritation | May cause skin irritation (Category 2).[14] | Wear appropriate chemical-resistant gloves. |
| Eye Irritation | May cause serious eye irritation (Category 2A).[13][14] | Wear safety glasses or goggles. |
| Long-term Exposure | Unknown. As a bioactive compound, chronic exposure should be minimized. | Handle in a well-ventilated area or chemical fume hood. |
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13][16]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[14]
-
Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator may be necessary.
-
-
First Aid Measures:
-
In Case of Skin Contact: Immediately wash skin with plenty of soap and water.[14][16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[12][15]
Conclusion
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine represents a valuable building block within the broader class of pyrazolo[3,4-d]pyrimidine compounds. Its structural similarity to endogenous purines provides a powerful platform for designing targeted therapies, most notably protein kinase inhibitors for oncology. While its own biological profile is not extensively detailed, the synthetic accessibility and the proven therapeutic relevance of its scaffold make it a compound of high interest for academic and industrial researchers. Proper analytical characterization and adherence to stringent safety protocols are essential for its successful and safe application in the laboratory.
References
-
Arctom Scientific. (n.d.). CAS NO. 21230-48-8 | 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from .
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39377837, 2-[methyl(2H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol.
- Patel, M. B., & Patel, H. R. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College, Chemistry Department.
- Artuso, E., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6338–6352.
- Artuso, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
- Raffa, D., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220.
- Ben-Aza, S., et al. (n.d.).
- El Akri, N., et al. (2022). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 15(1), 103513.
- Twiga Chemical Industries. (n.d.).
- Wang, S.-F., et al. (2018). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
- Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Cayman Chemical. (2023).
- Gontarewicz, A., et al. (2011). Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Journal of Medicinal Chemistry, 54(9), 3340–3358.
- Enamine. (n.d.).
- Sherbiny, F. F. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY. Semantic Scholar.
- Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 523-535.
- Merck Millipore. (2021).
-
MolPort. (n.d.). 2-methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. Retrieved from .
- Fisher Scientific. (n.d.).
-
MolPort. (n.d.). 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine. Retrieved from .
- Raffa, D., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC.
- Martinelli, A., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(10), 11845–11862.
- Université du Luxembourg. (n.d.). PubChemLite - 2h-pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)-.
- Gontarewicz, A., et al. (n.d.). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. AWS.
- Trapella, C., et al. (2023). Chemical and biological versatility of pyrazolo[3,4- d]pyrimidines: one scaffold, multiple modes of action. Future Medicinal Chemistry, 15(24), 2125-2143.
- Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105990.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
-
El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(26), 16499-16521.
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and biological versatility of pyrazolo[3,4- d]pyrimidines: one scaffold, multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. twigachemicals.com [twigachemicals.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
- 17. arctomsci.com [arctomsci.com]
- 18. 2-(methyl(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol | C8H11N5O | CID 39377837 - PubChem [pubchem.ncbi.nlm.nih.gov]
